Terremutin

Description

Structure

3D Structure

Properties

CAS No. |

18746-82-2 |

|---|---|

Molecular Formula |

C9H8OS |

Molecular Weight |

156.14 g/mol |

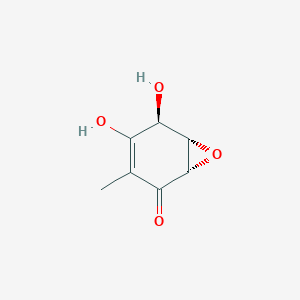

IUPAC Name |

(1S,5S,6S)-4,5-dihydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C7H8O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h5-8,10H,1H3/t5-,6-,7+/m1/s1 |

InChI Key |

AEEKMAKCLFHLPJ-QYNIQEEDSA-N |

SMILES |

CC1=C(C(C2C(C1=O)O2)O)O |

Isomeric SMILES |

CC1=C([C@H]([C@H]2[C@@H](C1=O)O2)O)O |

Canonical SMILES |

CC1=C(C(C2C(C1=O)O2)O)O |

Synonyms |

terremutin |

Origin of Product |

United States |

Mycology and Biological Sources of Terremutin Production

Primary Fungal Producers

Aspergillus terreus Isolates

Aspergillus terreus is a well-known producer of secondary metabolites, including terremutin. researchgate.net Specific isolates of A. terreus have been studied for their ability to produce this compound. For instance, Aspergillus terreus strain LS01 has been reported to produce this compound. researchgate.netwalshmedicalmedia.comresearchgate.net Another isolate, Aspergillus terreus strain S020, has been investigated for the production of terrein, a related compound, highlighting the metabolic capabilities within this species. mdpi.com

Neofusicoccum parvum Strains Associated with Plant Pathogenesis

Neofusicoccum parvum, a significant plant pathogenic fungus associated with grapevine trunk diseases, is a notable producer of (-)-terremutin. nih.govnih.govmdpi.com Research on N. parvum strains isolated from grapevine has demonstrated their capacity to produce (-)-terremutin in vitro. nih.govmdpi.com Specific strains, such as Np-Bt67 and Np-B (Bourgogne S-116), have been characterized for their (-)-terremutin production levels. nih.govnih.govmdpi.comacs.org Np-Bt67, isolated from Portuguese vineyards, has been shown to produce high amounts of (-)-terremutin. nih.govnih.govmdpi.comacs.org Np-B, isolated from French vineyards, produces significant amounts of (-)-terremutin, though typically less than Np-Bt67. nih.govnih.govmdpi.comacs.org

Other Neofusicoccum Species and Their Production Profiles

Besides Neofusicoccum parvum, other species within the genus Neofusicoccum are also known to produce secondary metabolites, including cyclohexenones structurally related to this compound. mdpi.com While (-)-terremutin is particularly representative among the cyclohexenones produced by N. parvum, other Neofusicoccum species like Neofusicoccum australe have been reported to produce related metabolites such as cyclobotryoxide. mdpi.com The variety of secondary metabolites produced by different Neofusicoccum species has been documented, indicating diverse production profiles across the genus. mdpi.com

Identification in Other Fungal Genera (e.g., Stagonospora, Phoma)

This compound and structurally related compounds, such as 6-methyl salicylic (B10762653) acid (a precursor), have also been reported in other fungal genera. mdpi.comsonar.ch While the primary focus of recent research on this compound production has been on Aspergillus and Neofusicoccum, earlier studies have indicated its presence or the presence of its precursors in fungi like Stagonospora sacchari and Phoma sp. sonar.ch These findings suggest a broader distribution of the genetic pathways for producing this compound or its related metabolites across different fungal lineages.

Environmental and Genetic Factors Influencing Fungal this compound Production

The production of secondary metabolites like this compound in fungi is influenced by a combination of environmental and genetic factors.

Strain-Specific Variability in Metabolite Secretion

Significant strain-specific variability in the production levels of this compound has been observed, particularly within Neofusicoccum parvum. nih.govnih.govmdpi.comacs.org Different isolates of N. parvum from varying geographical locations and host associations can exhibit distinct metabolite profiles. nih.govnih.govmdpi.comacs.orgresearchgate.net For example, the N. parvum isolate Np-Bt67 produces high levels of (-)-terremutin, while the Np-B isolate produces a lower amount. nih.govnih.govmdpi.com A UV-induced mutant of Np-B, designated NpB-UV9, showed a drastic decrease in (-)-terremutin production. nih.govnih.govmdpi.comdntb.gov.ua This variability highlights the genetic basis underlying metabolite production, where differences in biosynthetic gene clusters and regulatory genes can lead to diverse secretion profiles among strains. acs.orgdntb.gov.uaapsnet.org Environmental factors, such as growth conditions and the presence of host plant biomass, can also influence the quantity and diversity of metabolites produced by fungal strains. mdpi.comacs.orgelifesciences.org

This compound Production by Neofusicoccum parvum Isolates

| Neofusicoccum parvum Isolate | (-)-Terremutin Production (mg/L) | (R)-Mellein Production (mg/L) | Source |

| Np-Bt67 | 336 | 0.01 | nih.govnih.govmdpi.com |

| Np-B (Bourgogne S-116) | 92 | 53 | nih.govnih.govmdpi.com |

| NpB-UV9 (UV mutant of Np-B) | 0.2 | 132 | nih.govnih.govmdpi.comdntb.gov.ua |

Impact of Growth Conditions on Biosynthesis

The biosynthesis of secondary metabolites, including this compound, is known to be highly dependent on growth conditions such as temperature, pH, humidity, and the growth substrate. mdpi.com While detailed information specifically on the impact of these conditions on this compound biosynthesis is less extensive compared to other metabolites, general principles observed for fungal secondary metabolism apply.

Studies on Aspergillus terreus producing terrein, a related polyketide, indicate that sufficient supply of carbon sources like glucose and citrate (B86180) can improve production. amazonaws.com This suggests that nutrient availability in the growth medium plays a crucial role in the biosynthesis of polyketide-derived compounds like this compound.

Research involving Neofusicoccum parvum has explored the influence of growth media on metabolite profiles. Culturing N. parvum strains in media with and without grapevine cane powder demonstrated that the presence of host woody tissue can significantly affect the production of secondary metabolites, including (R)-mellein, which is often co-produced with this compound by these fungi. acs.org This indicates that the growth substrate, particularly one mimicking the natural host environment, can influence the biosynthetic pathways activated and the levels of metabolites produced.

Influence of Host-Fungus Interactions on this compound Output

Host-fungus interactions can significantly influence the production of secondary metabolites by fungi, including this compound, particularly in the context of pathogenic relationships. In grapevine trunk diseases caused by Neofusicoccum parvum, phytotoxic metabolites like (-)-terremutin are suspected to play a role in symptom development. mdpi.comnih.gov

Studies on different isolates of N. parvum have shown varying levels of (-)-terremutin production, which can correlate with the aggressiveness of the isolate on grapevine. mdpi.comdntb.gov.ua For instance, an isolate producing a high level of (-)-terremutin was found to be more aggressive on grapevine, triggering apoplexy, although purified (-)-terremutin alone did not induce similar severe symptoms. mdpi.comdntb.gov.ua This suggests that while this compound may contribute to pathogenicity, its effect might be quantitative or synergistic with other factors.

The interaction between the fungus and the host plant can also trigger or modulate the expression of fungal genes involved in secondary metabolism. In the case of N. parvum infecting grapevine, the host's defense responses, such as the upregulation of salicylic acid-dependent defenses, can be influenced by fungal metabolites like (-)-terremutin, which can interfere with other plant defense pathways like the jasmonic acid/ethylene-dependent defenses. mdpi.comdntb.gov.ua This complex interplay highlights how the host environment and the fungal response to it can impact this compound production and its role in the interaction.

Furthermore, the presence of (-)-terremutin and related precursors has been detected in the woody tissues and leaves of symptomatic grapevines infected with Botryosphaeria dieback, supporting the idea that this metabolite is produced during the infection process in planta. researchgate.netresearchgate.net The amount of toxins like mellein (B22732) has been shown to correlate with the amount of the pathogen in infected wood, suggesting a link between fungal growth within the host and metabolite production. nih.gov

The influence of host-fungus interactions on this compound output can be complex and may involve regulatory networks within the fungus that respond to host signals or the host environment. Mutations in fungal genes, such as transcription factors or regulatory proteins, not directly located within the this compound biosynthetic gene cluster, can still affect (-)-terremutin biosynthesis, indicating broader regulatory mechanisms influenced by the host interaction. mdpi.com

Biosynthetic Pathway Elucidation of Terremutin

Polyketide Origin and Initial Precursors

The foundational steps of terremutin biosynthesis involve the assembly of a carbon chain characteristic of polyketides.

Role of Acetyl-CoA and Malonyl-CoA as Building Blocks

The biosynthesis of this compound, like other polyketides, utilizes acetyl-CoA and malonyl-CoA as the primary building blocks. Acetyl-CoA serves as the starter unit, while malonyl-CoA acts as the extender unit. The condensation reactions involve the stepwise addition of malonyl-CoA units to the growing polyketide chain, accompanied by the release of carbon dioxide. wikipedia.orgnih.govimperial.ac.uk This process is analogous to fatty acid synthesis but with variations in the reduction steps, leading to the diverse structures of polyketides. wikipedia.orgrasmusfrandsen.dk Specifically, the synthesis of the this compound precursor, 6-methylsalicylic acid (6-MSA), involves one molecule of acetyl-CoA and three molecules of malonyl-CoA. hmdb.ca

Polyketide Synthase (PKS) Mediated Condensation (e.g., AtX)

The key enzyme catalyzing the initial condensation and cyclization steps in this compound biosynthesis is a polyketide synthase (PKS). In Aspergillus terreus, the PKS responsible for the formation of 6-MSA is AtX, also known as 6-methylsalicylic acid synthase (6-MSAS). hmdb.camdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscience.govebi.ac.ukacs.orghepvs.chnih.govzenodo.orgamazonaws.com This enzyme iteratively condenses the acetyl-CoA starter unit with malonyl-CoA extender units. hmdb.ca Fungal PKSs like AtX are large, multifunctional enzymes containing multiple catalytic domains that work in a coordinated manner. researchgate.net

Formation of the Aromatic Precursor: 6-Methylsalicylic Acid (6-MSA)

The product of the AtX-mediated polyketide synthesis is 6-methylsalicylic acid (6-MSA). hmdb.camdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscience.govebi.ac.ukacs.orghepvs.chnih.govamazonaws.com This aromatic compound is formed through a series of programmed reactions catalyzed by AtX, including Claisen condensation, dehydration, reduction, and cyclization of the polyketide chain derived from acetyl-CoA and malonyl-CoA. hmdb.ca 6-MSA serves as a crucial intermediate in the biosynthesis of this compound and other related compounds. mdpi.commdpi.com

Downstream Enzymatic Transformations

Following the formation of 6-MSA, a series of enzymatic modifications lead to the structure of this compound.

Decarboxylative Hydroxylation of 6-MSA (e.g., AtA)

The first step in the downstream modification of 6-MSA is a decarboxylative hydroxylation reaction. This reaction is catalyzed by the enzyme AtA, which is a 6-methylsalicylic acid 1-monooxygenase (also referred to as a decarboxylase or salicylate (B1505791) 1-monooxygenase). hmdb.camdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscience.govebi.ac.ukamazonaws.com AtA catalyzes the removal of a carboxyl group from 6-MSA and the addition of a hydroxyl group, resulting in the formation of 3-methylcatechol (B131232). hmdb.camdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscience.govebi.ac.uk

Sequential Hydroxylation and Oxidation Steps to 3-Methylcatechol and 3-Methyl-1,2,4-Benzenetriol (e.g., AtE, AtG)

The conversion of 3-methylcatechol to this compound involves further hydroxylation and oxidation steps. hmdb.ca The enzyme AtE, a cytochrome P450 monooxygenase, is involved in the hydroxylation of 3-methylcatechol, leading to the production of 3-methyl-1,2,4-benzenetriol. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscience.govebi.ac.uk Research suggests that another cytochrome P450 monooxygenase, AtG, may assist AtE in this hydroxylation step. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscience.govebi.ac.uk These enzymatic transformations introduce additional hydroxyl groups and modify the oxidation state of the molecule, progressing towards the final structure of this compound.

Here is a table listing the compounds and their PubChem CIDs mentioned in the article:

| Compound Name | PubChem CID |

| This compound | 528173 |

| Acetyl-CoA | 444093 |

| Malonyl-CoA | 6901 |

| 6-Methylsalicylic Acid | 7131 |

| 3-Methylcatechol | 8806 |

| 3-Methyl-1,2,4-Benzenetriol | 135404 |

Data Table: Key Enzymes and Corresponding Reactions in this compound Biosynthesis

| Enzyme | Putative Function / Catalyzed Reaction | Substrate | Product |

| AtX | Polyketide Synthase; Catalyzes condensation and cyclization | Acetyl-CoA, Malonyl-CoA | 6-Methylsalicylic Acid |

| AtA | 6-Methylsalicylic Acid 1-Monooxygenase; Decarboxylative hydroxylation | 6-Methylsalicylic Acid | 3-Methylcatechol |

| AtE | Cytochrome P450 Monooxygenase; Hydroxylation | 3-Methylcatechol | 3-Methyl-1,2,4-Benzenetriol |

| AtG | Putative Cytochrome P450 Monooxygenase; Assists AtE in hydroxylation | 3-Methylcatechol | 3-Methyl-1,2,4-Benzenetriol |

Cyclooxygenation Leading to this compound Formation (e.g., AtD)

This compound is a key intermediate in the biosynthesis of terreic acid in Aspergillus terreus. The conversion of 3-methyl-1,2,4-benzenetriol to this compound involves epoxidation and hydroxyl oxidation, a process identified as a cyclooxygenation reaction catalyzed by the enzyme AtD. nih.govresearchgate.netresearchgate.netresearchgate.net The function of AtD as a cyclooxygenase was determined through experimental gene identification and pathway assembly studies. nih.govresearchgate.netresearchgate.net While a smaller putative cytochrome P450 monooxygenase, AtG, was initially thought to assist in the step leading to 3-methyl-1,2,4-benzenetriol, experimental evidence suggests AtG assists AtE in an earlier step and not AtD in this compound production. nih.gov Introduction of the atD gene into a suitable strain successfully generated this compound, confirming its role in this specific conversion. nih.gov

Genetic Architecture of the this compound Biosynthesis Cluster

The genes responsible for this compound biosynthesis, and subsequently terreic acid, are organized into a compact gene cluster. acs.orgnih.gov This co-localization of biosynthetic genes is a common feature in fungal secondary metabolism, facilitating coordinated regulation. nih.gov

Identification and Characterization of the at Gene Cluster in A. terreus

The at gene cluster in Aspergillus terreus has been identified and characterized as being responsible for the biosynthesis of terreic acid, with this compound being a key intermediate. acs.orgnih.govscite.ai This cluster contains eight genes, designated atA through atG and atX. acs.orgamazonaws.com The identification of this cluster was achieved through genome mining approaches and experimentally confirmed using targeted gene deletion methods. acs.orgamazonaws.com Analysis of mutant strains with deletions in specific at genes, combined with bioinformatic analyses, allowed for the proposition of the biosynthetic pathway. acs.orgnih.gov

Analysis of the Np-at Gene Cluster in N. parvum and Ortholog Absence

Analysis of the genome of Neofusicoccum parvum, another fungal species known to produce (-)-terremutin, has revealed a this compound biosynthetic gene cluster, referred to as the Np-at cluster. nih.govmdpi.com This cluster in N. parvum contains orthologs for several genes found in the A. terreus cluster, including Np-atF, Np-atX, Np-atB, Np-atA, and a fused Np-atE/D. nih.govmdpi.com However, notably absent from the N. parvum genome are orthologs for atG and atC from the A. terreus cluster. nih.govmdpi.com The absence of atC, which encodes a GMC oxidoreductase responsible for converting this compound to terreic acid in A. terreus, aligns with the observation that N. parvum produces (-)-terremutin but not terreic acid. nih.govmdpi.com

Functional Genomics of Biosynthetic Genes (e.g., atX, atA, atE, atG, atD)

Functional genomics studies, often involving gene deletion and heterologous expression, have been crucial in elucidating the roles of individual genes within the at cluster.

atX: Encodes a polyketide synthase (PKS) that catalyzes the formation of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoAs, representing the initial committed step in the pathway. nih.govresearchgate.netresearchgate.netacs.orgnih.govamazonaws.comnih.govuniprot.org

atA: Encodes a salicylate 1-monooxygenase that catalyzes the decarboxylative hydroxylation of 6-MSA to form 3-methylcatechol. nih.govresearchgate.netresearchgate.netacs.orgnih.govamazonaws.comnih.govuniprot.org

atE: Encodes a cytochrome P450 monooxygenase involved in the hydroxylation of 3-methylcatechol to produce 3-methyl-1,2,4-benzenetriol. nih.govresearchgate.netresearchgate.netresearchgate.netamazonaws.comnih.govuniprot.org

atG: Also encodes a cytochrome P450 monooxygenase. While initially its specific role was unclear, studies suggest it assists AtE in the hydroxylation of 3-methylcatechol. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Experimental evidence indicates AtG is not directly involved in this compound production by AtD. nih.gov

atD: As discussed, AtD is identified as a cyclooxygenase responsible for the epoxidation and hydroxyl oxidation of 3-methyl-1,2,4-benzenetriol, leading to the formation of this compound. nih.govresearchgate.netresearchgate.netresearchgate.netscience.gov

These studies, often involving the isolation and identification of intermediates and shunt products from mutant strains, have helped define the stepwise molecular reactions in the pathway. nih.govresearchgate.netresearchgate.netacs.orgnih.govnih.gov

Regulatory Elements and Transcription Factors Governing Biosynthesis (e.g., AtF)

The coordinated expression of genes within fungal secondary metabolite clusters is often controlled by pathway-specific transcription factors. nih.gov In the case of the at cluster, atF encodes a putative zinc finger family transcription factor that specifically regulates the expression of genes within this cluster. acs.orgnih.gov Deletion of atF has been shown to eliminate the production of terreic acid (and thus likely this compound), while not affecting the production of other secondary metabolites in A. terreus, indicating its specific regulatory role. acs.orgnih.gov

Role of Transporter Genes in Metabolite Export (e.g., AtB)

Fungal secondary metabolite gene clusters frequently contain genes encoding transporters, which are thought to be responsible for exporting the synthesized metabolites out of the producing organism. acs.orgnih.govuni-freiburg.denih.gov The at cluster in A. terreus includes atB, which codes for a putative major facilitator superfamily (MFS) transporter. acs.orgnih.gov While the precise substrate of AtB has not been explicitly detailed in the provided information, MFS transporters are known to be involved in the transport of a wide range of substrates, including secondary metabolites. uni-freiburg.denih.gov Its presence within the this compound/terreic acid cluster suggests a role in the export of this compound or downstream metabolites like terreic acid. acs.orgnih.gov

Biosynthesis of Terreic Acid as a this compound Derivative (e.g., AtC mediated conversion)

The biosynthesis of terreic acid (TA), a quinone epoxide found in Aspergillus terreus, involves this compound as a key intermediate. The conversion of this compound to terreic acid is primarily catalyzed by the enzyme AtC. AtC is identified as a glucose-methanol-choline (GMC) oxidoreductase. mdpi.comamazonaws.comnih.govresearchgate.net

Research, including gene deletion studies in A. terreus and heterologous pathway assembly in Pichia pastoris, has been crucial in elucidating the role of AtC and other enzymes in this pathway. Deletion of the atC gene in A. terreus resulted in the accumulation of this compound, providing strong evidence that AtC is required for the subsequent oxidation step leading to terreic acid. mdpi.comacs.orgnih.gov

The proposed biosynthetic route to terreic acid begins with 6-methylsalicylic acid (6-MSA), synthesized by the polyketide synthase AtX. mdpi.comnih.govresearchgate.netnih.govhmdb.cauniprot.org 6-MSA is then converted to 3-methylcatechol by the action of AtA, a 6-MSA 1-monooxygenase that catalyzes a decarboxylative hydroxylation. mdpi.comnih.govresearchgate.netnih.govhmdb.cauniprot.org Subsequently, 3-methylcatechol undergoes hydroxylation catalyzed by the cytochrome P450 monooxygenase AtE, potentially assisted by another cytochrome P450 monooxygenase, AtG, to yield 3-methyl-1,2,4-benzenetriol. mdpi.comnih.govresearchgate.netnih.govhmdb.cauniprot.org The enzyme AtD, identified as a cyclooxygenase, then catalyzes the epoxidation and hydroxyl oxidation of 3-methyl-1,2,4-benzenetriol to produce this compound. mdpi.comnih.govresearchgate.net

The final step in the formation of terreic acid from this compound is the oxidation of a hydroxyl group in this compound, a reaction mediated by the GMC oxidoreductase AtC. mdpi.comnih.govresearchgate.net This enzymatic step results in the formation of the quinone epoxide structure characteristic of terreic acid. nih.govhmdb.ca

The genes encoding the enzymes involved in terreic acid biosynthesis, including atC, are located within a gene cluster in A. terreus. mdpi.comnih.gov The coordinated transcription of these genes is controlled by the transcription factor AtF, which is also located within this cluster. mdpi.comnih.gov

The following table summarizes the enzymes involved in the later stages of terreic acid biosynthesis, focusing on the conversion leading to and from this compound:

| Enzyme | Gene | Putative Function | Substrate(s) | Product(s) |

| AtE | atE | Cytochrome P450 monooxygenase (hydroxylation) | 3-methylcatechol | 3-methyl-1,2,4-benzenetriol |

| AtG | atG | Cytochrome P450 monooxygenase (putative assistance) | 3-methylcatechol | 3-methyl-1,2,4-benzenetriol |

| AtD | atD | Cyclooxygenase (epoxidation and hydroxyl oxidation) | 3-methyl-1,2,4-benzenetriol | This compound |

| AtC | atC | GMC oxidoreductase (oxidation) | This compound | Terreic acid |

This detailed enzymatic cascade highlights the specific role of AtC in converting this compound to the final product, terreic acid, within the complex biosynthetic pathway in Aspergillus terreus.

Biological Activities and Molecular Mechanisms of Terremutin

Phytotoxicological Role in Plant-Fungal Interactions

Terremutin plays a notable role in the complex interactions between plants and fungi, particularly in the context of plant diseases. Its effects range from direct tissue damage to modulation of the plant's defense machinery.

This compound has been demonstrated to induce necrotic symptoms in the leaf tissues of both host and non-host plants. Studies have shown that (-)-terremutin can cause necrosis in the leaf tissues of grapevine (Vitis vinifera) and Arabidopsis thaliana. frontiersin.orgnih.gov This necrotizing activity is considered non-host-specific. frontiersin.orgnih.gov Purified (-)-terremutin has been evaluated for its ability to induce necrosis on Vitis vinifera leaf discs. sonar.chresearchgate.net At concentrations of 100 and 200 µg/mL, it induced necrosis on leaves of Vitis vinifera cv. Chardonnay after 48 hours. researchgate.net The extent of necrosis induced by (-)-terremutin was compared to other isolated phytotoxins from Neofusicoccum parvum, showing significant necrotic activity. sonar.chresearchgate.net

Table 1: Necrosis Induced by Phytotoxins on Vitis vinifera cv. Chardonnay Leaf Discs

| Compound | Concentration (µg/mL) | Necrosis after 48h (Qualitative/Quantitative) | Source |

| (-)-Terremutin | 100 | Necrosis observed/Quantified | researchgate.net |

| (-)-Terremutin | 200 | Necrosis observed/Quantified | researchgate.net |

| (-)-R-3-hydroxymellein | 100 | Greatest extent of necrosis | sonar.ch |

| (-)-R-3-hydroxymellein | 200 | Greatest extent of necrosis | researchgate.net |

| (-)-mellein | 100 | Lower necrosis than this compound and 3-hydroxymellein | sonar.chresearchgate.net |

| (-)-mellein | 200 | Lower necrosis than this compound and 3-hydroxymellein | researchgate.net |

| (+)-epi-sphaeropsidone | 100 | Lower necrosis than this compound and 3-hydroxymellein | sonar.ch |

| (+)-epi-sphaeropsidone | 200 | Lower necrosis than this compound and 3-hydroxymellein | researchgate.net |

| (+)-(6R,7S)-dia-asperlin | 100 | Necrosis observed/Quantified | researchgate.net |

| (+)-(6R,7S)-dia-asperlin | 200 | Necrosis observed/Quantified | researchgate.net |

| (-)-(3R,4S)-trans-4-hydroxymellein | 100 | Necrosis observed/Quantified | researchgate.net |

| (-)-(3R,4S)-trans-4-hydroxymellein | 200 | Necrosis observed/Quantified | researchgate.net |

| (-)-(3R,4R)-cis-4-hydroxymellein | 100 | Necrosis observed/Quantified | researchgate.net |

| (-)-(3R,4R)-cis-4-hydroxymellein | 200 | Necrosis observed/Quantified | researchgate.net |

This compound has been shown to modulate plant defense responses, particularly impacting the complex interplay between different phytohormone pathways. In grapevine calli, (-)-terremutin has been shown to induce a late expression of defense-related genes, including Pathogenesis Related (PR) genes and those involved in the detoxification of reactive oxygen species. frontiersin.org However, the extent of these responses was reported to be lower compared to those induced by total extracellular pathogen compounds. frontiersin.org

Research suggests that (-)-terremutin can interfere with host jasmonic acid (JA) and ethylene (B1197577) (ET)-dependent defenses. mdpi.com While salicylic (B10762653) acid (SA)-dependent defenses might be upregulated or less affected upon challenge with pathogens or purified phytotoxins, this compound appears to specifically impact the JA/ET pathways. mdpi.commdpi.com This modulation of defense pathways by fungal toxins like this compound is an area of ongoing investigation, as pathogens can potentially manipulate hormone crosstalk to promote disease development. mdpi.commdpi.commpg.de

This compound is recognized as a phytotoxic secondary metabolite produced by fungi associated with Grapevine Trunk Diseases (GTD), including species from the Botryosphaeriaceae family, such as Neofusicoccum parvum. sonar.chmdpi.comnih.govnih.govresearchgate.netapsnet.orgnih.gov These fungi are causal agents of diseases like Botryosphaeria dieback, a significant threat to grape production. nih.govnih.govapsnet.org this compound, along with other metabolites like mellein (B22732), has been detected in the wood of grapevines exhibiting Botryosphaeria dieback symptoms, suggesting their involvement in the observed wood discoloration and necrosis. mdpi.comnih.govnih.gov

While some studies indicate that this compound alone may not be essential for fungal pathogenicity, it is considered a virulence factor. mdpi.comnih.govapsnet.orgnih.govresearchgate.net This means it contributes to quantitatively increasing the severity of the disease rather than being strictly required to initiate it. mdpi.comnih.govapsnet.orgnih.govresearchgate.net The production of phytotoxins like this compound in the wood and their potential migration to leaves is hypothesized to be involved in the development of foliar symptoms in GTD, as the fungi are typically confined to the wood. mdpi.comnih.gov

Evidence suggests that this compound has a quantitative impact on the progression and severity of plant diseases, particularly Botryosphaeria dieback in grapevine. Studies comparing the pathogenicity of N. parvum isolates or mutants with differing abilities to produce this compound have provided insights into this role. mdpi.comnih.govapsnet.org

For instance, an N. parvum isolate producing a high amount of (-)-terremutin provoked significant Botryosphaeria dieback symptoms on grapevine cuttings, including dead branches, canker, and stem necrosis. nih.gov In contrast, mutants impaired in this compound production remained pathogenic but were less aggressive than the wild-type strain. mdpi.comnih.govapsnet.org Co-inoculation experiments where exogenous (-)-terremutin was added to grapevine cuttings infected with a less aggressive N. parvum isolate demonstrated an increase in disease symptoms, further supporting its role as a virulence factor that enhances disease severity. mdpi.com

Quantitative Impact on Disease Progression and Severity

Investigations into Antimicrobial Activities

Beyond its role in plant pathogenesis, this compound has also been investigated for potential antimicrobial activities. (-)-Terremutin has been reported to exhibit mild antibacterial activity. frontiersin.orgnih.gov Additionally, this compound has been isolated from endophytic fungi, and the crude extracts containing this compound have shown antibacterial activities against tested bacteria. nih.govresearchgate.net

Terreic acid, a derivative of (-)-terremutin and its precursor 6-methylsalicylic acid (6-MSA), has also demonstrated antibacterial activity and was suspected to be an important antibiotic compound in soil. frontiersin.org Terreic acid has shown strong antibacterial activities against various bacteria, including Escherichia coli, Micrococcus tetragenus, Staphylococcus aureus, and Pseudomonas syringae pv. actinidiae, with low minimum inhibitory concentration (MIC) values. nih.gov While this compound itself shows milder activity compared to terreic acid, its presence and isolation from fungi with antimicrobial potential highlight this area of investigation. frontiersin.orgnih.govresearchgate.net

Table 2: Antibacterial Activity of Terreic Acid (a this compound Derivative)

| Bacterial Species | Inhibition Zone Diameter (IZD) (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |

| Escherichia coli | 36.0 | 1.56 | nih.gov |

| Micrococcus tetragenus | 31.0 | 3.13 | nih.gov |

| Staphylococcus aureus | 33.7 | 1.56 | nih.gov |

| Pseudomonas syringae pv. actinidiae | 40.2 | 1.56 | nih.gov |

Note: Data presented for terreic acid as representative of related compound activity.

Mild Antibacterial Efficacy (e.g., against Pseudomonas fluorescens)

This compound has demonstrated mild antibacterial activity. Studies have reported that (-)-terremutin shows mild antibacterial activity against Pseudomonas fluorescens with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. ulisboa.ptsonar.ch This suggests a limited but detectable inhibitory effect on the growth of this bacterium. While Pseudomonas fluorescens itself is known to produce antibacterial compounds and exhibit in vitro antibacterial activity against various bacteria, including plant pathogens and foodborne pathogens like Listeria monocytogenes, the interaction with this compound highlights the complex biochemical landscape of microbial environments. nih.govjmb.or.krmdpi.comnih.gov

Context of Antifungal Properties of Related Metabolites (e.g., 6-MSA, Terreic Acid)

While the primary focus here is on this compound, it is relevant to consider the antifungal properties of structurally related metabolites, particularly 6-methylsalicylic acid (6-MSA) and terreic acid. 6-MSA is a precursor in the biosynthesis of this compound in fungi like Aspergillus terreus. mdpi.comfrontiersin.org Both 6-MSA and its derivatives, including terreic acid, have been reported to possess antibacterial and antifungal properties. mdpi.com Terreic acid, a derivative of this compound, has also shown antibacterial activity and has been suggested as a potential antibiotic compound in soil. frontiersin.orgnih.gov This contextualizes this compound within a family of fungal metabolites known for their antimicrobial potential, although this compound's own antifungal activity is not explicitly detailed in the provided information.

Antioxidant Properties and Radical Scavenging Activity

This compound has been shown to possess significant antioxidant properties and free radical scavenging activity. Research evaluating the antioxidative activity of compounds from Aspergillus terreus LS01 identified this compound and terreic acid as exhibiting high levels of DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging activity. scispace.comresearchgate.net

The IC50 values for DPPH scavenging activity were reported as 0.114 ± 2.19 mM for this compound and 0.115 ± 4.02 mM for terreic acid. scispace.comresearchgate.net These values indicate that relatively low concentrations of both compounds are required to achieve 50% inhibition of DPPH radicals, suggesting potent antioxidant activity.

Furthermore, this compound also demonstrated scavenging activity against hydrogen peroxide radicals, albeit to a lesser extent than terreic acid. scispace.comresearchgate.net At a concentration of 200 µg/mL, this compound showed 33.74 ± 2.81% hydrogen peroxide radical scavenging activity, compared to 74.07 ± 1.48% for terreic acid and 77.13 ± 1.40% for ascorbic acid (used as a standard). scispace.com

In a β-caroten-linoleate model assay, which assesses the inhibition of lipid peroxidation, this compound retained 32.29 ± 2.23% of the initial β-carotene after 120 minutes, while terreic acid retained 26.01 ± 1.14% and ascorbic acid retained 11.8 ± 0.5%. scispace.com This suggests that this compound may have a role in inhibiting lipid peroxidation.

The antioxidant activity of this compound, alongside terreic acid, isolated from A. terreus, indicates that this fungal species can be a source of natural antioxidant products. scispace.comresearchgate.netresearchgate.net

Here is a summary of the antioxidant activities:

| Compound | DPPH Scavenging IC50 (mM) | H₂O₂ Scavenging (% at 200 µg/mL) | β-Carotene Retention (% after 120 min at 200 µg/mL) |

| This compound | 0.114 ± 2.19 | 33.74 ± 2.81 | 32.29 ± 2.23 |

| Terreic Acid | 0.115 ± 4.02 | 74.07 ± 1.48 | 26.01 ± 1.14 |

| Ascorbic Acid | - | 77.13 ± 1.40 | 11.8 ± 0.5 |

Note: IC50 for Ascorbic Acid in DPPH assay was not provided in the source. β-Carotene retention for DPPH and H₂O₂ scavenging assays are not applicable.

Methodological Approaches in Terremutin Research

Molecular Biology and Genomic Analysis

Genomic approaches are fundamental in identifying the genetic basis for secondary metabolite production. By sequencing and analyzing the genomes of organisms known to produce terremutin, researchers can locate the specific genes involved in its biosynthesis, which are often organized into biosynthetic gene clusters (BGCs).

Genome Sequencing for Identification of Secondary Metabolite Gene Clusters

Genome sequencing provides the raw data necessary to identify potential BGCs responsible for producing secondary metabolites. In fungi, genes involved in secondary metabolism are frequently clustered together in the genome. For instance, analysis of the Neofusicoccum parvum genome sequence using Next-Generation Sequencing (NGS) technologies like Illumina has been employed to identify genes associated with secondary metabolism, including those potentially involved in this compound biosynthesis. mdpi.com The availability of high-quality genome sequences, such as the chromosome-scale genome assembly of Hericium coralloides using PacBio HiFi sequencing and Hi-C technology, facilitates the prediction of genes related to terpenoid biosynthesis through methods like KEGG enrichment analysis and homologous alignment. nih.gov Similarly, sequencing the genome of Aspergillus terreus has allowed for genome mining approaches to decipher the biosynthetic pathway of terreic acid, a compound related to this compound. nih.gov

Bioinformatic Tools for Gene Cluster Prediction (e.g., Antismash)

Bioinformatic tools are essential for analyzing genome sequences and predicting the presence and boundaries of BGCs. AntiSMASH (antibiotics and secondary metabolite analysis shell) is a widely used tool for the rapid genome-wide identification, annotation, and analysis of secondary metabolite BGCs in bacterial and fungal genomes. secondarymetabolites.orgnih.gov It integrates various in silico analysis tools and is considered the most widely used tool for detecting and characterizing BGCs. nih.gov AntiSMASH uses a rule-based approach and manually curated rules to identify different types of biosynthetic pathways. wur.nl Analysis of the N. parvum genome sequence using AntiSMASH has detected numerous secondary metabolite BGCs, including those potentially involved in this compound biosynthesis. mdpi.comnih.gov The AntiSMASH database provides precomputed results and allows for querying specific BGC types. secondarymetabolites.org

Transcriptomic Analysis of this compound Biosynthetic Genes

Transcriptomic analysis provides insights into the gene expression profiles under different conditions, helping to identify which genes within a predicted BGC are actively transcribed and potentially involved in metabolite production. This involves sequencing and analyzing RNA transcripts to understand gene regulation and activity. For example, transcriptomic analyses have been used to reveal candidate genes involved in terpenoid biosynthesis in plants like Artemisia argyi, by examining differentially expressed transcripts in various tissues. frontiersin.org While the provided search results don't detail specific transcriptomic studies solely focused on this compound biosynthesis genes, the general approach of transcriptomic analysis is applicable and commonly used to complement genomic data in identifying actively expressed genes within BGCs. Studies on N. parvum have used transcriptomic analyses to assess grapevine immunity upon challenge with pathogens or purified phytotoxins, indicating the broader application of this technique in understanding the biological context of secondary metabolite production. dntb.gov.ua

Genetic Engineering for Pathway Elucidation and Production

Genetic engineering techniques are crucial for experimentally validating the function of predicted biosynthetic genes and for manipulating pathways to confirm intermediate steps and potentially enhance production.

Targeted Gene Deletion and Mutagenesis Studies in Native Hosts

Targeted gene deletion and mutagenesis studies in the native producing organism are powerful methods to determine the specific role of individual genes in a biosynthetic pathway. By knocking out a gene, researchers can observe the effect on the production of the final metabolite and the accumulation of intermediate compounds, thereby helping to map the pathway. For instance, targeted gene deletion has been used in Aspergillus terreus to investigate the terreic acid pathway, which involves this compound as an intermediate. nih.govresearchgate.net Deletion mutants have helped propose and refine the biosynthetic route. researchgate.net In N. parvum, a UV mutant that no longer produced (-)-terremutin but overproduced (R)-mellein was obtained, and this mutant differed from its parent by mutations in genes likely involved in the control of (-)-terremutin biosynthesis. dntb.gov.ua Targeted gene deletion methodologies have also been developed and applied in other fungi, such as Ophiostoma novo-ulmi, to study genes related to metabolic pathways. frontiersin.orgmdpi.com

Heterologous Expression Systems for Pathway Reconstruction (e.g., Pichia pastoris)

Reconstructing biosynthetic pathways in heterologous host organisms allows for the study of individual enzymes or combinations of enzymes in a controlled environment, independent of the native genetic background. Pichia pastoris (syn. Komagataella phaffii) is a widely used host for heterologous protein expression and has been explored as a potential chassis organism for producing high-value pharmaceuticals and chemicals, including polyketides. researchgate.netnih.gov Stepwise pathway assembly in a heterologous host like P. pastoris, based on knockout studies in the native host (Aspergillus terreus), has been used to determine the individual reactions involved in terreic acid biosynthesis, clarifying the molecular steps and identifying the functions of specific enzymes like AtD and AtG in producing this compound from a precursor. researchgate.net The ability of P. pastoris to express proteins from A. terreus indicates its suitability for reconstructing the this compound biosynthetic pathway. researchgate.net

Analytical Chemistry for Identification, Quantification, and Structural Elucidation

Analytical chemistry techniques are fundamental in isolating and characterizing this compound from complex biological matrices, such as fungal cultures or infected plant tissues. These methods enable researchers to confirm the presence of this compound, determine its concentration, and elucidate its molecular structure.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely used technique for the separation, identification, and quantification of this compound in mixtures. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The DAD detector then measures the absorbance of separated compounds across a range of wavelengths, providing a UV-Vis spectrum that aids in identification and allows for quantification based on peak area or height. This method is valuable for analyzing extracts from fungal cultures or plant samples where this compound is present alongside numerous other metabolites. HPLC-MS systems, combining the separation power of HPLC with the identification capabilities of MS, are also employed for analyzing fungal phytotoxins. kit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types, numbers, and connectivity of atoms within the molecule. This spectroscopic data, including chemical shifts, coupling constants, and integration values from 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC), allows for the unambiguous assignment of the atoms and bonds in the this compound structure. NMR spectroscopy has been successfully used in the structural elucidation of natural products, including those from fungal sources. researchgate.netvdoc.pub

Mass Spectrometry (MS) for Metabolite Profiling and Identification

Mass Spectrometry (MS) is essential for the identification and profiling of this compound and related metabolites. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of compounds. Coupled with chromatographic techniques like HPLC (HPLC-MS), it allows for the separation of components in a mixture before their detection and identification by MS. High-resolution MS can provide accurate mass measurements, which are crucial for determining the elemental composition of this compound. MS/MS (tandem mass spectrometry) experiments, where precursor ions are fragmented and the resulting fragment ions are analyzed, provide structural information that helps confirm the identity of this compound and identify its derivatives or related compounds. MS has been used to identify potential this compound and this compound succinate (B1194679) in grapevine samples. apsnet.org EICs (Extracted Ion Chromatograms) of putative this compound have been generated using MS data to track its presence. researchgate.net

Biological Assays for Activity Profiling

Biological assays are employed to evaluate the effects of this compound on living organisms, particularly its phytotoxic activity on plants and its production by fungi.

In Vitro Fungal Cultures for Metabolite Production and Characterization

In vitro fungal cultures are a primary source for obtaining this compound for research. Fungi known to produce this compound, such as certain species of Aspergillus and Neofusicoccum, are grown in controlled laboratory conditions on suitable culture media. ufla.brresearchgate.net The liquid culture medium or the fungal mycelium is then extracted to isolate this compound and other secondary metabolites. Different culture conditions, including media composition, temperature, and incubation time, can influence the production levels of this compound. researchgate.net Extracts from these cultures are subsequently analyzed using the analytical techniques described above to identify, quantify, and characterize the this compound produced. The ability of Botryosphaeriaceae species, including Neofusicoccum species, to produce structurally diverse bioactive secondary metabolites like this compound in liquid culture has been recognized. researchgate.net

Plant Bioassays (e.g., Leaf Disc Assays, Calli Culture) for Phytotoxicity Assessment

Plant bioassays are used to assess the phytotoxic effects of this compound. These assays involve exposing plant tissues or cells to this compound and observing the resulting effects. Leaf disc assays, for example, involve placing discs cut from plant leaves on a medium containing this compound and monitoring for symptoms such as necrosis or chlorosis. Calli culture, which uses undifferentiated plant cells, can also be used to evaluate the cytotoxicity of this compound. These bioassays help determine the concentration at which this compound causes damage to plant tissues and provide insights into its role as a virulence factor in plant diseases. This compound secreted by Neofusicoccum parvum has been shown to cause leaf necrosis in grapevine. kit.edu Different bioassays have been performed to assess the activity of metabolites structurally related to this compound. researchgate.net

Quantitative Real-Time PCR (RT-qPCR) for Plant Gene Expression Analysis

Quantitative real-time PCR (RT-qPCR) is a highly sensitive and reliable technique used to measure the relative levels of gene transcripts in various biological samples, including plant tissues frontiersin.org. In the context of this compound research, RT-qPCR is employed to investigate how this phytotoxin affects the expression of genes involved in plant defense mechanisms mdpi.comresearchgate.net. By quantifying changes in mRNA levels of specific genes, researchers can gain insights into the molecular pathways activated or suppressed in plants exposed to this compound mdpi.comresearchgate.net.

Studies have utilized RT-qPCR to monitor the transcript levels of grapevine defense-related genes following exposure to purified (-)-terremutin mdpi.comresearchgate.net. These studies often involve treating grapevine plantlets with a specific concentration of (-)-terremutin and then analyzing gene expression in plant tissues after a defined period mdpi.comresearchgate.net. Reference genes, such as EF1 and 60SRP, are typically used as internal controls to normalize the expression data, ensuring accurate quantification of target gene transcript levels mdpi.comresearchgate.net. Changes in gene expression are often considered significant if they show a greater than 2-fold induction or less than 0.5-fold reduction compared to control samples mdpi.com.

Research using RT-qPCR has shown that (-)-terremutin can influence the expression of genes associated with different plant defense pathways, including those responsive to salicylic (B10762653) acid (SA) and jasmonic acid (JA)/ethylene (B1197577) (ET) signaling apsnet.orgmdpi.com. For instance, studies have observed the upregulation of SA-responsive genes like GST1 (encoding a glutathione-S-transferase) in grapevine plantlets treated with (-)-terremutin, suggesting a role in detoxification processes frontiersin.orgapsnet.orgnih.gov. Conversely, (-)-terremutin has been shown to interfere with JA/ET-dependent defenses, potentially contributing to the plant's susceptibility to pathogens apsnet.orgmdpi.comresearchgate.net.

Data from RT-qPCR experiments can be presented as fold induction values, indicating the change in gene expression relative to a control group mdpi.comresearchgate.net. Statistical analysis is performed to determine the significance of observed differences in gene expression levels mdpi.comresearchgate.net.

Biocontrol Research and Detoxification Studies

Biocontrol strategies involving beneficial microorganisms are being explored as environmentally friendly approaches to manage plant diseases, including those caused by Neofusicoccum parvum frontiersin.orgnih.gov. A key aspect of this research involves investigating the ability of biocontrol agents to detoxify fungal phytotoxins like this compound and their impact on plant immune responses in the presence of these toxins frontiersin.orgnih.govnih.gov.

Certain microorganisms, such as Bacillus subtilis, have demonstrated the capacity to detoxify mycotoxins and fungal phytotoxins nih.govmdpi.com. Studies have specifically investigated the ability of Bacillus subtilis strains, such as PTA-271, to detoxify (-)-terremutin produced by Neofusicoccum parvum frontiersin.orgnih.govresearchgate.net.

Detoxification assays are typically conducted in vitro by incubating the microorganism with purified (-)-terremutin in a suitable liquid medium frontiersin.orgnih.gov. The concentration of (-)-terremutin remaining in the medium is measured over time to assess the extent of detoxification frontiersin.orgnih.govresearchgate.net. These studies have shown that B. subtilis PTA-271 can significantly decrease the concentration of (-)-terremutin in the incubation medium frontiersin.orgnih.govresearchgate.net.

The effectiveness of microbial detoxification can be influenced by factors such as bacterial density and the nutrient composition of the medium frontiersin.orgnih.gov. For example, a higher bacterial density and a nutrient-rich medium have been shown to enhance the detoxification of (-)-terremutin by B. subtilis PTA-271 frontiersin.orgnih.gov. The detoxification process by Bacillus species can involve metabolic processes, potentially mediated by enzymatic activities, rather than just physical adsorption of the toxin mdpi.com.

Data from microbial detoxification studies can be presented as the percentage of remaining phytotoxin over time nih.govresearchgate.net.

Here is an example of how data on the detoxification of (-)-terremutin by B. subtilis PTA-271 might be presented:

| Time (h) | Remaining (-)-Terremutin (%) |

| 0 | 100 |

| 24 | ~80 |

| 48 | ~60 |

| 72 | ~50 |

Biocontrol agents can protect plants not only by directly antagonizing pathogens or detoxifying their toxins but also by modulating the plant's immune system frontiersin.orgnih.govmdpi.com. Research has explored how beneficial bacteria like Bacillus subtilis PTA-271 influence grapevine immune responses when the plant is exposed to (-)-terremutin frontiersin.orgnih.gov.

Studies involve pretreating plants with the biocontrol agent and then challenging them with (-)-terremutin frontiersin.orgnih.gov. Plant immune responses are subsequently assessed, often by monitoring the expression of defense-related genes using RT-qPCR frontiersin.orgnih.govresearchgate.net. These experiments aim to determine if the biocontrol agent can prime or enhance plant defenses and whether (-)-terremutin interferes with these induced responses frontiersin.orgnih.govresearchgate.net.

Research has indicated that while B. subtilis PTA-271 can induce the expression of certain defense genes in grapevine, exogenous application of (-)-terremutin can strongly lower the expression of most of these upregulated genes, with some exceptions like GST1 frontiersin.orgnih.govnih.gov. This suggests that (-)-terremutin may suppress or interfere with the plant immune responses triggered by the biocontrol agent frontiersin.orgnih.govresearchgate.net. However, the ability of B. subtilis PTA-271 to detoxify (-)-terremutin may contribute to attenuating the negative effects of the toxin on plant immunity and disease development frontiersin.orgnih.govnih.gov.

The interplay between the biocontrol agent, the phytotoxin, and the plant's immune system is complex. While the biocontrol agent can induce defenses and detoxify the toxin, the toxin itself can suppress certain aspects of the plant's immune response frontiersin.orgnih.govresearchgate.net. Understanding these interactions is crucial for developing effective biocontrol strategies against diseases where this compound plays a significant role frontiersin.orgnih.govnih.gov.

Data on the modulation of plant immune responses can involve comparing the expression levels of defense genes in plants treated with the biocontrol agent alone, the phytotoxin alone, and the combination of both nih.govresearchgate.net.

Here is an example of how gene expression data might be presented in this context:

| Treatment Group | Gene A Expression (Fold Change) | Gene B Expression (Fold Change) | Gene C Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| B. subtilis PTA-271 | 3.5 | 2.8 | 1.2 |

| (-)-Terremutin | 1.1 | 0.6 | 2.1 |

| PTA-271 + (-)-Terremutin | 1.8 | 0.9 | 2.0 |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 528161 |

| (R)-Mellein | 528160 |

| Terreic acid | 17720 |

| Salicylic acid | 338 |

| Jasmonic acid | 5280360 |

| Ethylene | 6325 |

| 6-Methylsalicylic acid | 7040 |

| Cyclobotryoxide | Not readily available in search results |

| (+)-epi-sphaeropsidone | Not readily available in search results |

| 4-chloro-terremutin hydrate (B1144303) | Not readily available in search results |

| (R)-(−)-3-hydroxymellein | Not readily available in search results |

| (3R,4R)-(−)-4-hydroxymellein | Not readily available in search results |

| (3R,4S)-(−)-4-hydroxymellein | Not readily available in search results |

| (3R)-5-hydroxymellein | Not readily available in search results |

| 7-hydroxymellein | Not readily available in search results |

| (±)-botryoisocoumarin A | Not readily available in search results |

| (+)-neoisocoumarin | Not readily available in search results |

This compound, a cyclohexanone (B45756) oxide phytotoxin, is a significant secondary metabolite produced by several fungal species, including Neofusicoccum parvum, a key pathogen associated with grapevine trunk diseases like Botryosphaeria dieback. frontiersin.orgmdpi.com This compound, often found alongside other phytotoxins such as (R)-mellein, plays a role in the development of disease symptoms and influences the defense responses of host plants. frontiersin.orgapsnet.org Research into the biological impact and fate of this compound employs various scientific methodologies, including the analysis of its effects on plant gene expression and investigations into its potential detoxification by beneficial microorganisms.

Understanding the mechanisms by which this compound affects plants and how it can be mitigated is crucial for developing disease management strategies. This involves detailed molecular and microbiological investigations.

Quantitative Real-Time PCR (RT-qPCR) for Plant Gene Expression Analysis

Quantitative real-time PCR (RT-qPCR) is a powerful technique widely used in plant science to precisely measure the transcript levels of specific genes. frontiersin.org In the context of this compound research, RT-qPCR is instrumental in evaluating the molecular responses of plants upon exposure to this phytotoxin. mdpi.comresearchgate.net By quantifying changes in messenger RNA (mRNA) levels, researchers can identify which plant defense pathways are activated or suppressed by this compound. mdpi.comresearchgate.net

Experimental setups typically involve treating plant tissues, such as grapevine plantlets, with purified (-)-terremutin at specific concentrations for defined durations. mdpi.comresearchgate.net Following treatment, RNA is extracted from the plant material, and RT-qPCR is performed using primers specific to genes of interest, often those known to be involved in plant defense. mdpi.comresearchgate.net To ensure the accuracy and reliability of the results, the expression levels of target genes are normalized against the expression of stable reference genes, such as EF1 and 60SRP. mdpi.comresearchgate.net Significant changes in gene expression are commonly defined as a fold induction or repression exceeding a certain threshold, for example, a greater than 2-fold increase or less than 0.5-fold decrease compared to untreated control samples. mdpi.com

Studies employing RT-qPCR have revealed that (-)-terremutin can modulate the expression of genes linked to different plant hormone signaling pathways, including those regulated by salicylic acid (SA) and jasmonic acid (JA)/ethylene (ET). apsnet.orgmdpi.com For instance, the expression of the GST1 gene, which encodes a glutathione-S-transferase involved in detoxification, has been observed to be upregulated in grapevine plantlets treated with (-)-terremutin. frontiersin.orgapsnet.orgnih.gov This suggests a potential role for this enzyme in detoxifying the phytotoxin. Conversely, research indicates that (-)-terremutin can negatively impact the expression of genes associated with JA/ET-dependent defenses, potentially increasing the plant's susceptibility to infection. apsnet.orgmdpi.comresearchgate.net

Data from RT-qPCR experiments are often presented as fold changes in gene expression relative to control conditions, providing a quantitative measure of the plant's molecular response to this compound exposure. mdpi.comresearchgate.net

Biocontrol Research and Detoxification Studies

Biocontrol, utilizing beneficial microorganisms, presents a promising and environmentally sustainable approach for managing plant diseases. frontiersin.orgnih.gov A key area of investigation within biocontrol research is the capacity of these agents to detoxify fungal phytotoxins like this compound and their influence on plant immunity in the presence of such toxins. frontiersin.orgnih.govresearchgate.net

Certain microorganisms, particularly species of Bacillus, are recognized for their ability to detoxify various mycotoxins and fungal metabolites. nih.govmdpi.com Research has specifically focused on the potential of Bacillus subtilis strains, such as strain PTA-271, to detoxify (-)-terremutin produced by Neofusicoccum parvum. frontiersin.orgnih.govresearchgate.net

In vitro detoxification assays are commonly performed by incubating the selected microbial strain with purified (-)-terremutin in a liquid culture medium. frontiersin.orgnih.gov The concentration of (-)-terremutin remaining in the medium is then monitored over time using analytical techniques to determine the extent and rate of detoxification. frontiersin.orgnih.govresearchgate.net These studies have demonstrated that B. subtilis PTA-271 can significantly reduce the concentration of (-)-terremutin in the incubation medium over a period of time. frontiersin.orgnih.govresearchgate.net

Factors such as the initial density of bacterial cells and the nutritional richness of the growth medium can influence the efficiency of microbial detoxification. frontiersin.orgnih.gov Higher bacterial concentrations and nutrient-rich conditions have been shown to enhance the detoxification of (-)-terremutin by B. subtilis PTA-271. frontiersin.orgnih.gov The mechanism of detoxification by Bacillus species is believed to involve metabolic processes, likely mediated by enzymatic activities, rather than simple physical adsorption to the bacterial cells. mdpi.com

Data illustrating the detoxification capacity of microorganisms are typically presented showing the percentage of the initial phytotoxin concentration remaining in the medium over time. nih.govresearchgate.net

| Time (h) | Remaining (-)-Terremutin (%) |

|---|---|

| 0 | 100 |

| 24 | ~80 |

| 48 | ~60 |

| 72 | ~50 |

Table 1: Illustrative data on the in vitro detoxification of (-)-Terremutin by *Bacillus subtilis PTA-271.* frontiersin.orgnih.govresearchgate.net

Beyond direct antagonism or detoxification, biocontrol agents can also protect plants by modulating their immune systems. frontiersin.orgnih.govmdpi.com Research has investigated how beneficial bacteria like Bacillus subtilis PTA-271 affect grapevine immune responses when the plant is simultaneously exposed to (-)-terremutin. frontiersin.orgnih.gov

Experiments designed to assess this involve pretreating plants with the biocontrol agent before challenging them with (-)-terremutin. frontiersin.orgnih.gov The plant's immune status is then evaluated, often by analyzing the expression of defense-related genes using RT-qPCR. frontiersin.orgnih.govresearchgate.net These studies aim to determine if the biocontrol agent can prime or enhance the plant's defenses and whether the presence of (-)-terremutin interferes with these beneficial effects. frontiersin.orgnih.govresearchgate.net

Findings from such research indicate that while B. subtilis PTA-271 can induce the expression of certain defense genes in grapevine, the application of exogenous (-)-terremutin can significantly reduce the expression of most of these upregulated genes, with the exception of a few, such as GST1. frontiersin.orgnih.govnih.gov This suggests that (-)-terremutin may actively suppress or interfere with the plant's immune responses that are triggered by the biocontrol agent. frontiersin.orgnih.govresearchgate.net However, the detoxification of (-)-terremutin by B. subtilis PTA-271 may help to mitigate the toxin's negative impact on plant immunity and disease progression. frontiersin.orgnih.govnih.gov

The interaction between the biocontrol agent, the phytotoxin, and the plant's immune system is a complex dynamic. While biocontrol agents can induce defenses and break down toxins, the toxins themselves can counteract certain aspects of the plant's immune response. frontiersin.orgnih.govresearchgate.net A thorough understanding of these interactions is vital for developing effective biocontrol strategies against plant diseases where this compound is a contributing factor. frontiersin.orgnih.govnih.gov

Data from studies on plant immune response modulation are often presented by comparing the expression levels of defense genes across different treatment groups, including control, biocontrol agent alone, phytotoxin alone, and the combination of biocontrol agent and phytotoxin. nih.govresearchgate.net

| Treatment Group | Gene A Expression (Fold Change) | Gene B Expression (Fold Change) | Gene C Expression (Fold Change) |

|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 |

| B. subtilis PTA-271 | 3.5 | 2.8 | 1.2 |

| (-)-Terremutin | 1.1 | 0.6 | 2.1 |

| PTA-271 + (-)-Terremutin | 1.8 | 0.9 | 2.0 |

Table 2: Illustrative data on the modulation of plant defense gene expression by *Bacillus subtilis PTA-271 in the presence of (-)-Terremutin.* frontiersin.orgnih.govresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Terremutin Analogs and Cryptic Biosynthetic Pathways

The discovery of novel this compound analogs and the elucidation of cryptic biosynthetic pathways represent significant avenues for future research. The growing number of sequenced microbial genomes has revealed a large number of natural product biosynthetic gene clusters whose products remain unknown nih.gov. These "cryptic" or "silent" gene clusters are a potential source of novel compounds with diverse biological activities nih.gov.

Research can focus on:

Genome Mining: Utilizing bioinformatics tools to identify gene clusters homologous to known this compound biosynthetic genes in other fungi, potentially leading to the discovery of new this compound analogs nih.govacs.org.

Activation of Silent Gene Clusters: Employing techniques such as co-cultivation with other microorganisms (OSMAC approach) or manipulating regulatory genes to activate cryptic biosynthetic pathways that may produce this compound or its analogs nih.govmdpi.com.

Structural Elucidation: Characterizing the chemical structures and biological activities of any newly discovered this compound analogs.

Understanding these pathways could not only yield novel compounds but also provide insights into the evolutionary history and diversity of polyketide biosynthesis in fungi.

Advanced Genetic and Metabolic Engineering for Optimized Production or Novel Derivative Synthesis

Genetic and metabolic engineering offer powerful tools to enhance the production of this compound or to create novel derivatives with altered properties. Metabolic engineering involves directing carbon fluxes towards the desired product through targeted genetic modifications in the production strain nih.gov.

Key areas for future work include:

Pathway Optimization: Identifying and overcoming bottlenecks in the this compound biosynthetic pathway in native or heterologous hosts to increase yield mdpi.com. This can involve overexpressing key enzymes or downregulating competing pathways mdpi.com.

Heterologous Expression: Engineering amenable host organisms, such as Saccharomyces cerevisiae or Escherichia coli, to produce this compound or its precursors, potentially allowing for more controlled and scalable production mdpi.com.

Combinatorial Biosynthesis: Modifying the this compound biosynthetic pathway genes or introducing genes from other pathways to generate novel hybrid molecules with potentially improved or different biological activities nih.gov.

Enzyme Engineering: Modifying the enzymes involved in this compound biosynthesis to alter their substrate specificity or catalytic activity, leading to the production of modified this compound derivatives.

These approaches can leverage recent advancements in synthetic biology and genome editing technologies like CRISPR-Cas9 for precise manipulation of metabolic pathways nih.gov.

In-Depth Mechanistic Studies of this compound's Molecular Interactions in Biological Systems

A deeper understanding of how this compound interacts at the molecular level within biological systems is crucial for both harnessing its potential applications and mitigating its negative effects. This compound is known to exhibit phytotoxic activity, particularly in grapevines mdpi.comfrontiersin.orgnih.gov. It has also been implicated in affecting grapevine defense mechanisms frontiersin.orgmdpi.com.

Future research should focus on:

Target Identification: Identifying the specific cellular targets of this compound in plants and other organisms. Techniques like chemoproteomics can be employed to map drug-target interactions across the proteome eu-openscreen.eu.

Mechanism of Action Elucidation: Detailing the molecular events that occur upon this compound binding to its targets, leading to observed biological effects such as phytotoxicity or modulation of defense responses nih.gov. This could involve studying protein-ligand interactions, effects on enzymatic activity, or disruption of cellular processes longdom.orgmdpi.com.

Signaling Pathway Analysis: Investigating how this compound interacts with or modulates cellular signaling pathways in host organisms. Research suggests this compound can trigger genes involved in defense mechanisms, such as the jasmonic acid pathway and flavonoid synthesis mdpi.comfrontiersin.org.

Comparative Studies: Comparing the molecular interactions of this compound with those of its analogs or related compounds to understand structure-activity relationships.

Such studies will provide a foundation for rational design of less phytotoxic analogs or for developing strategies to counteract its harmful effects.

Development of Biotechnological Applications Based on this compound's Biological Activities

While known for its phytotoxicity, this compound and its derivatives may possess other biological activities that could be harnessed for biotechnological applications. Some related compounds produced by Neofusicoccum species have shown antibacterial, cytotoxic, and antiproliferative effects mdpi.com. This compound itself is a precursor to terreic acid, which has shown antibacterial activity and inhibits Bruton's tyrosine kinase mdpi.comresearchgate.netfrontiersin.orgacs.org.

Potential biotechnological applications to explore include:

Antimicrobial Agents: Investigating the potential of this compound or its derivatives as antimicrobial compounds against plant or human pathogens longdom.orgnih.gov.

Herbicide Development: Although this compound is phytotoxic, understanding its mechanism could lead to the development of targeted herbicides with reduced environmental impact.

Biocontrol Agents: Exploring whether this compound-producing fungi or this compound itself, perhaps in modified forms, could be used in controlled ways to manage plant diseases caused by susceptible pathogens.

Enzyme Inhibitors: Further investigating the potential of this compound or its derivatives as inhibitors of specific enzymes, such as kinases, for potential therapeutic uses mdpi.comacs.org.

Research in this area would require careful evaluation of efficacy, specificity, and potential off-target effects.

Strategies for Mitigation of this compound's Phytotoxic Effects in Agricultural Contexts

Given this compound's role as a phytotoxin in grapevine trunk diseases, developing strategies to mitigate its harmful effects in agriculture is a critical research direction. Neofusicoccum parvum secretes this compound during grapevine colonization, contributing to disease symptoms frontiersin.org.

Future research and translational efforts should focus on:

Biocontrol Strategies: Developing and optimizing the use of beneficial microorganisms, such as Bacillus subtilis, that can detoxify this compound or induce plant defense responses against the producing fungi frontiersin.orgmdpi.com.

Host Resistance: Identifying grapevine varieties or rootstocks with enhanced natural resistance or tolerance to this compound and the fungi that produce it researchgate.netdntb.gov.ua. This could involve traditional breeding or genetic engineering approaches.

Detoxification Mechanisms: Studying the detoxification mechanisms employed by resistant plants or biocontrol agents to understand how this compound is metabolized or neutralized frontiersin.org. This knowledge could inform the development of new mitigation strategies.

Agronomic Practices: Investigating whether specific vineyard management practices can reduce fungal infection or the production of this compound.

Development of Inhibitors: Researching compounds that can inhibit the biosynthesis or activity of this compound in pathogenic fungi.

Addressing the phytotoxicity of this compound is essential for protecting crop health and reducing economic losses in agriculture, particularly in viticulture mdpi.comapsnet.orgnih.gov.

Q & A

Q. How is Terremutin isolated and characterized from microbial sources, and what analytical techniques ensure its purity?

Methodological Answer: this compound is isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like column chromatography and HPLC. Structural characterization employs spectroscopic methods: NMR for functional group identification, mass spectrometry for molecular weight, and UV-Vis for chromophore analysis. Purity is validated using HPLC with ≥95% purity thresholds .

Q. What in vitro assays are foundational for evaluating this compound’s antioxidant activity, and what parameters define their reliability?

Methodological Answer: Key assays include:

- DPPH Radical Scavenging : Measures reduction of purple DPPH to yellow diphenylpicrylhydrazine, with IC50 values calculated via dose-response curves (e.g., this compound IC50 = 0.114±2.19 mM vs. quercetin IC50 = 0.033±1.02 mM) .

- Hydrogen Peroxide (H₂O₂) Scavenging : Quantifies H₂O₂ neutralization using spectrophotometry, with ascorbic acid as a positive control .

- β-Carotene-Linoleic Acid Assay : Assesses lipid peroxidation inhibition by monitoring β-carotene bleaching over 120 minutes .

Q. How does this compound’s antioxidant efficacy compare to established standards like ascorbic acid, and what mechanistic insights explain these differences?

Methodological Answer: this compound exhibits moderate activity compared to ascorbic acid, with lower efficacy in H₂O₂ scavenging (33.74% vs. 77.13% at 200 µg/mL). Mechanistically, its quinone moiety acts as a single-electron acceptor, disrupting radical chain reactions, whereas ascorbic acid donates protons directly .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s bioactivity across different antioxidant assays?

Methodological Answer: Discrepancies (e.g., Terreic acid outperforming this compound in H₂O₂ assays) arise from assay-specific reactivity. Researchers should:

- Use orthogonal assays (e.g., electron paramagnetic resonance for radical specificity).

- Normalize data to compound solubility and stability in assay matrices.

- Apply multivariate statistical analysis to decouple assay interference factors .

Q. How can time-dependent phytotoxicity studies of this compound be structured to model plant-pathogen interactions?

Methodological Answer: Grapevine calli or in vitro plantlets are exposed to this compound (e.g., 25–200 µg/mL) over 3–6 days. Necrosis progression is quantified via histochemical staining, while qRT-PCR tracks defense genes (e.g., VvGST1 for detoxification, VvAOS for jasmonate signaling). Time-course RNA sequencing can identify phased transcriptional responses .

Q. What molecular mechanisms underlie this compound’s role in salicylic acid (SA)-jasmonic acid (JA) crosstalk during plant immune responses?

Methodological Answer: this compound hydrolyzes to 6-methyl-SA, mimicking SA to suppress JA-dependent defenses (e.g., downregulating PR3). Experimental validation involves:

Q. How can researchers reconcile this compound’s dual role as a phytotoxin and an antioxidant in experimental models?

Methodological Answer: Context-dependent effects are studied using:

- Dose-Response Curves : Low doses (≤25 µg/mL) for antioxidant assays vs. high doses (≥200 µg/mL) for phytotoxicity.

- Compartment-Specific Localization : Subcellular fractionation to track this compound accumulation in chloroplasts (antioxidant) vs. apoplast (phytotoxic) .

Q. What strategies mitigate this compound’s instability in aqueous environments during long-term studies?

Methodological Answer: Stabilization methods include:

Q. How can synergistic interactions between this compound and other antioxidants be systematically evaluated?

Methodological Answer: Employ the Chou-Talalay Combination Index :

- Co-administer this compound with compounds like α-tocopherol at fixed ratios.

- Analyze synergy via isobolograms and computational modeling (e.g., CompuSyn software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.